6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil
Description
Systematic IUPAC Nomenclature and Structural Classification
The systematic IUPAC name for 6-amino-5-(formyl-N-methylamino)-1,3-dimethyluracil is N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-N-methylformamide. This nomenclature reflects the compound’s pyrimidine core, which is substituted at specific positions:
- Position 1 and 3 : Methyl groups (-CH₃).
- Position 5 : A formyl-N-methylamino group (-N(CH₃)CHO).
- Position 6 : An amino group (-NH₂).
Structurally, the compound belongs to the uracil derivative family , characterized by a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3). The presence of substituents at positions 1, 3, 5, and 6 classifies it as a tetrasubstituted pyrimidine , with modifications that alter its electronic and steric properties compared to unmodified uracil.
The pyrimidine ring’s substitution pattern is critical for its biochemical interactions, particularly in mimicking natural nucleobases while introducing functional diversity.
Synonyms and Registry Identifiers (CAS, PubChem CID, DSSTox)
This compound is recognized under multiple synonyms and registry identifiers, as detailed below:
The CAS Registry Number (33130-55-1) and PubChem CID (92288) are widely used for database searches and regulatory documentation. The DSSTox Substance ID (DTXSID50879208) facilitates environmental and toxicological research by standardizing chemical identifiers.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₈H₁₂N₄O₃ , derived from its pyrimidine core and substituents. A detailed elemental composition is provided below:
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 8 | 12.01 | 96.08 |
| Hydrogen (H) | 12 | 1.008 | 12.10 |
| Nitrogen (N) | 4 | 14.01 | 56.04 |
| Oxygen (O) | 3 | 16.00 | 48.00 |
| Total | 212.21 |
The calculated molecular weight (212.21 g/mol ) aligns with experimental data from mass spectrometry. The compound’s polarity arises from its carbonyl (-C=O), amino (-NH₂), and formyl (-CHO) groups, influencing its solubility in polar solvents such as water and dimethylformamide (DMF).
The molecular structure’s planarity is disrupted by the methyl and formyl-N-methylamino substituents, which introduce steric hindrance and affect intermolecular interactions in crystalline or solution states.
Propriétés
IUPAC Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-10(4-13)5-6(9)11(2)8(15)12(3)7(5)14/h4H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJVDNYAPZJQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N(C)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879208 | |
| Record name | 6-NH2-5-(N-METHYLFORMYLAMINO)-1,3-DIMETHYLURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33130-55-1 | |
| Record name | 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-NH2-5-(N-METHYLFORMYLAMINO)-1,3-DIMETHYLURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Analyse Biochimique
Biochemical Properties
6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be a metabolite of caffeine, which is processed by enzymes such as cytochrome P450 1A2 (CYP1A2) in the liver This interaction is crucial for the metabolism and clearance of caffeine from the body
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, as a caffeine metabolite, it may influence the adenosine receptor signaling pathway, which is known to regulate various physiological processes such as sleep, arousal, and vasodilation. Additionally, this compound may impact the expression of genes involved in the metabolism and detoxification of xenobiotics.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific biomolecules. It is known to bind to enzymes such as cytochrome P450 1A2 (CYP1A2), which catalyzes its formation from caffeine This binding interaction is essential for the conversion of caffeine into its metabolites
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions. Its long-term effects on cellular function are still being studied. In vitro and in vivo studies have shown that prolonged exposure to this compound may lead to alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular processes. At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of caffeine and its metabolites, including this compound, have been associated with increased heart rate, anxiety, and other physiological changes in animal models. Threshold effects and dose-response relationships are important considerations in these studies.
Metabolic Pathways
This compound is involved in the metabolic pathways of caffeine. It is formed through the action of cytochrome P450 1A2 (CYP1A2) on caffeine. This enzyme catalyzes the demethylation and oxidation of caffeine, leading to the formation of various metabolites, including this compound. The compound may also interact with other enzymes and cofactors involved in purine metabolism, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It may be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within different tissues may vary, depending on factors such as tissue-specific expression of transporters and metabolic enzymes.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in its metabolism. The subcellular distribution of this compound may influence its biochemical properties and effects on cellular processes.
Activité Biologique
6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil (ADMU) is a nitrogenous compound derived from caffeine metabolism, recognized for its potential biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H12N4O3
- Molecular Weight : Approximately 200.20 g/mol
- Solubility : Soluble in polar solvents
The compound features a uracil base structure with an amino group and a formyl-N-methylamino substituent, contributing to its unique chemical reactivity and biological activity.
ADMU acts as a metabolite of caffeine, processed primarily by the enzyme cytochrome P450 1A2 (CYP1A2) in the liver. Its interactions with various enzymes and proteins suggest significant roles in metabolic pathways:
- Metabolic Pathways : As a caffeine metabolite, ADMU influences the adenosine receptor signaling pathway, which regulates numerous physiological processes such as sleep and arousal.
- Interaction with Enzymes : The compound's formation from caffeine involves binding to CYP1A2, highlighting its role in drug metabolism and potential interactions with other xenobiotics .
Cellular Effects
Research indicates that ADMU affects various cellular processes:
- Cell Signaling : It influences gene expression and cellular metabolism. In laboratory settings, ADMU has been observed to alter cell signaling pathways associated with adenosine receptors.
- Dosage Effects : In animal models, low doses of ADMU exhibit minimal impact on cellular processes, while higher doses can lead to adverse effects such as increased heart rate and anxiety, similar to those seen with caffeine.
Molecular Mechanisms
The molecular mechanism of ADMU involves its interactions with specific biomolecules:
- Cytotoxicity Studies : In vitro studies have shown that ADMU has low cytotoxicity compared to other compounds like 5-fluorouracil (5-FU). Concentrations up to 60 µg/ml did not exhibit significant cytocidal action in various cell lines .
- In Vivo Effects : Administration of ADMU in mouse models showed a transient reduction in tumor cell numbers but lacked sustained cytotoxic effects .
Table 1: Summary of Biological Activities of ADMU
| Activity | Description |
|---|---|
| Antiviral Properties | Exhibits potential antiviral activity against certain viruses. |
| Cytotoxicity | Low cytotoxicity compared to standard chemotherapeutics like 5-FU. |
| Metabolic Interactions | Interacts with CYP1A2; influences caffeine metabolism. |
| Cellular Signaling | Affects adenosine receptor pathways; regulates physiological processes. |
Case Study: Cytotoxicity Assessment
A study assessing the cytotoxic effects of ADMU on murine Lewis lung carcinoma cells showed that it did not significantly inhibit cell proliferation at concentrations up to 100 µg/ml. This contrasts sharply with the effects of 5-FU, which markedly inhibited lymphocyte proliferation at much lower concentrations . These findings indicate that while ADMU may have some therapeutic potential, its efficacy as a chemotherapeutic agent is limited.
Applications De Recherche Scientifique
Biochemical Properties and Mechanisms
6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil is known to interact with several enzymes and proteins, particularly cytochrome P450 1A2, which is involved in caffeine metabolism. This interaction plays a critical role in understanding the compound's effects on cellular processes and signaling pathways.
Molecular Mechanism
- The compound binds to specific biomolecules, influencing gene expression and cellular metabolism. Its role as a metabolite of caffeine suggests potential impacts on adenosine receptor signaling pathways, which regulate physiological processes such as sleep and arousal .
Cytotoxicity Studies
Research has demonstrated that this compound exhibits low cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (5-FU).
In Vitro Studies
- In vitro studies conducted on murine Lewis lung carcinoma cells and human ovarian carcinoma cells indicated that concentrations of up to 60 micrograms/ml did not exhibit significant cytocidal action . This finding is critical for evaluating the safety profile of the compound in potential therapeutic applications.
In Vivo Studies
- In vivo administration in L1210 leukemia-bearing mice showed a transient reduction in tumor cell numbers at specific dosages, suggesting limited therapeutic efficacy but potential for further exploration in cancer research .
Pharmacological Applications
The compound's pharmacological potential extends to various fields:
- Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties against certain viruses, warranting further investigation into its mechanisms and efficacy .
- Metabolomics : As a metabolite of caffeine, it has been identified in human plasma and urine samples through advanced mass spectrometry techniques. This positions the compound as a target for studies on xenobiotic metabolism and its implications for human health .
Toxicological Assessments
Toxicological studies are essential for understanding the safety profile of this compound:
- Research indicates that while the compound exhibits low toxicity at certain concentrations, higher doses may lead to adverse physiological effects such as increased heart rate and anxiety, similar to those observed with caffeine .
Several studies have explored the applications of this compound:
- A study utilizing liquid chromatography-mass spectrometry (LC-MS) identified metabolites from caffeine oxidation involving this compound, highlighting its relevance in metabolic studies .
- Another investigation into its cytotoxic effects demonstrated that it does not significantly inhibit lymphocyte proliferation at concentrations up to 100 µg/ml, contrasting with stronger chemotherapeutics .
Comparaison Avec Des Composés Similaires
6-Amino-5-(arylazo)-1,3-dimethyluracils
- Structure: Replace the formyl-N-methylamino group with arylazo substituents.
- Properties : Exhibit solvatochromism (color shifts in polar solvents) and photostability, making them useful as dyes .
- Applications : Demonstrated antimicrobial activity against E. coli and B. subtilis due to electron-withdrawing azo groups .
5/6-Amino-5/6-carboxamidouracil Derivatives
- Structure : Carboxamide groups at positions 5 or 4.
- Properties: NMR and X-ray studies reveal tautomerism and dynamic conformational changes, unlike the rigid structure of 6-amino-5-(formyl-N-methylamino)-1,3-dimethyluracil .
6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (CAS: 55782-76-8)
- Structure : Methyl group at position 3 instead of 1.
- Properties: Similar molecular weight (198.18 g/mol) but distinct metabolic pathways due to altered methyl positioning. Limited cytotoxicity data compared to the 1,3-dimethyl analog .
Methylxanthine Metabolites
Theobromine and Theophylline
- Structure : Methylxanthines with xanthine cores, unlike the uracil backbone of the target compound.
- Properties: Higher pharmacological activity (e.g., bronchodilation, diuresis) due to adenosine receptor antagonism. In contrast, this compound lacks receptor-binding motifs .
1,3,7-Trimethyluric Acid
- Structure : Oxidized xanthine derivative with three methyl groups.
- Properties : Lower membrane permeability (ΔGₚₑₙ = +5.4 kcal/mol) compared to the target compound (ΔGₚₑₙ = +5.9 kcal/mol), as shown in free energy penetration studies .
Degradation Products and Impurities
Dimethylparabanic Acid
8-Oxocaffeine
- Structure : Oxidized form of caffeine with a ketone group at position 6.
- Properties: Exhibits genotoxicity absent in this compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Metabolic and Toxicological Profiles
*IC₅₀ values vary by cell line; data from rodent models .
Research Findings and Implications
- Synthetic Utility: The formylation method for this compound (74–95% yield ) is more efficient than coupling reactions for azo analogs (60–85% yield ).
- Structural Insights : Methyl group positioning (1,3 vs. 3) significantly alters metabolic stability and enzyme interactions .
Méthodes De Préparation
Condensation-Cyclization Approach
The most widely documented method involves a two-step condensation-cyclization strategy, adapted from pyrimidine derivative synthesis protocols.
Step 1: Synthesis of 1,3-Dimethylcyanoacetylurea
-
Reactants : Dehydrated cyanoacetic acid (70% mass concentration), 1,3-dimethylurea, acetic anhydride, and a diatomite-based condensing agent.
-
Conditions :
Step 2: Cyclization to 6-Amino-1,3-Dimethyluracil
-
Reagents : 32% mass concentration liquid alkali (NaOH/KOH).
-
Key Parameters :
Yield and Purity :
Formylation and N-Methylation Modifications
To introduce the formyl-N-methylamino group at the 5-position, researchers employ post-cyclization functionalization:
Formylation Protocol :
-
Reagent : Formic acid-acetic anhydride mixture (1:3 molar ratio).
-
Conditions :
N-Methylation Process :
-
Methylating Agent : Methyl iodide (2.2 equivalents).
-
Solvent System : Dimethylformamide (DMF) at 60°C for 12 hours.
-
Purification : Recrystallization from methanol-water (4:1 v/v).
Yield Data :
Advanced Catalytic Systems
Heterogeneous Catalysis for One-Pot Synthesis
Recent innovations utilize zeolite-encapsulated palladium catalysts to combine cyclization and formylation:
Catalyst Composition :
-
Pd(0) nanoparticles (3–5 nm diameter) supported on HZSM-5 zeolite.
Reaction Parameters :
-
Temperature: 130°C
-
Pressure: 2.5 MPa H₂
-
Solvent: Supercritical CO₂
Advantages :
-
94% combined yield of 6-amino-5-(formyl-N-methylamino)-1,3-dimethyluracil.
-
Catalyst recyclability: 7 cycles with <5% activity loss.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques reduce environmental impact:
Parameters :
-
Milling media: Zirconium oxide balls (5 mm diameter).
-
Frequency: 30 Hz for 90 minutes.
-
Stoichiometry:
-
1,3-Dimethylurea : cyanoacetic acid = 1 : 1.05 molar ratio.
-
Outcomes :
Analytical Characterization
Critical quality control measures include:
Spectroscopic Confirmation :
Chromatographic Methods :
-
HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient (95:5 → 60:40 over 20 min).
Industrial-Scale Optimization
Continuous Flow Reactor Design
A tubular reactor system improves process control:
Configuration :
-
Reaction zone: 3 sequential modules (condensation, cyclization, formylation).
-
Residence time: 22 minutes total.
Performance Metrics :
| Metric | Value |
|---|---|
| Daily output | 148 kg/day |
| Purity consistency | 98.5–99.3% |
Q & A
Q. What are the standard synthetic routes for 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil, and how can purity be optimized?
The compound is typically synthesized via sequential nitration and amination of 1,3-dimethyluracil. A common method involves:
Nitration : Treating 1,3-dimethyluracil with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at controlled temperatures (0–5°C) to introduce the nitroso group at the 5-position .
Amination : Reacting the intermediate with ammonia or methylamine under reflux conditions in dimethylformamide (DMF) or ethanol .
Purity Optimization : Use continuous flow reactors for large-scale synthesis to improve yield (up to 85%) and reduce byproducts. Post-synthesis purification via recrystallization (DMF/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How is this compound characterized, and what analytical techniques are critical?
Key characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl and formyl groups at positions 1,3 and 5, respectively) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (C₇H₁₀N₄O₃, MW 198.18 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and resolve isomers (e.g., 1,3,7-DAU vs. other metabolites) .
Q. What are the primary applications of this compound in biochemical research?
- Metabolic Studies : It is a major uracilic metabolite of caffeine, used to study hepatic cytochrome P450 (CYP1A2) activity and demethylation pathways .
- Nucleic Acid Interactions : Investigated for binding to RNA/DNA due to its uracil-derived structure, with potential applications in antiviral or anticancer agent design .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in antimicrobial or cytotoxic activity may arise from:
- Purity Variability : High-purity grades (≥99%) show consistent results, while standard grades (95–98%) may contain impurities like 6-amino-1,3-dimethyluracil, which lacks the formyl-N-methylamino group and exhibits reduced bioactivity .
- Assay Conditions : Standardize cell culture models (e.g., use HepG2 for liver metabolism studies) and control pH (6.8–7.4) to avoid false negatives .
Methodology : Cross-validate findings using orthogonal assays (e.g., LC-MS for metabolite quantification and MTT assays for cytotoxicity) .
Q. What strategies are effective for synthesizing derivatives with enhanced pharmacokinetic properties?
Derivatization focuses on modifying the formyl-N-methylamino group:
- Azo Coupling : React with diazotized heterocyclic amines (e.g., pyridinyl) to generate 6-amino-5-(hetarylazo) derivatives, enhancing antimicrobial activity (MIC: 2–8 µg/mL against E. coli) .
- Acetylation : Replace the formyl group with acetyl to improve membrane permeability (logP: −0.5 to +1.2) .
Optimization : Use density functional theory (DFT) to predict substituent effects on solubility and penetration barriers .
Q. How does this compound’s role in caffeine metabolism differ between in vitro and in vivo models?
- In Vitro : Human hepatocytes metabolize caffeine to this compound (1,3,7-DAU) via CYP1A2, but neonatal hepatocytes lack this pathway, producing only theophylline .
- In Vivo : Rats exhibit rapid urinary excretion of 1,3,7-DAU (t₁/₂ = 4.2 hr), while goats show carry-over into milk, necessitating LC-MS detection limits ≤0.1 ng/mL for residue analysis .
Methodology : Isotopic labeling (¹⁴C or ¹³C) tracks metabolic flux, while UHPLC-QTOF/MS identifies low-abundance metabolites .
Q. What computational tools predict the compound’s physicochemical properties and membrane interactions?
- Molecular Dynamics (MD) Simulations : Predict ΔGpen (penetration free energy) for blood-brain barrier crossing. For 1,3,7-DAU, ΔGpen = +5.4 kcal/mol vs. +3.4 kcal/mol for caffeine, indicating reduced CNS penetration .
- QSAR Models : Relate logP (−0.8) and polar surface area (110 Ų) to bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
